molecular formula C20H28N2 B13822618 4-Dodecylphthalonitrile

4-Dodecylphthalonitrile

Cat. No.: B13822618
M. Wt: 296.4 g/mol
InChI Key: DTEFBFYHAVVRLC-UHFFFAOYSA-N
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Description

4-Dodecylphthalonitrile is an organic compound with the molecular formula C20H28N2. It is a derivative of phthalonitrile, where a dodecyl group is attached to the benzene ring. This compound is known for its applications in various fields, including materials science and organic synthesis .

Preparation Methods

The synthesis of 4-Dodecylphthalonitrile typically involves the reaction of 4-nitrophthalonitrile with 1-dodecanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate. The nitro group is reduced to an amino group, which is then converted to the desired phthalonitrile derivative .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-Dodecylphthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding dicarboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The dodecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Dodecylphthalonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Dodecylphthalonitrile involves its interaction with molecular targets through its nitrile groups. These groups can participate in various chemical reactions, leading to the formation of stable complexes with metals and other substrates. The pathways involved include nucleophilic substitution and coordination chemistry, which enable the compound to exert its effects in different applications .

Comparison with Similar Compounds

4-Dodecylphthalonitrile can be compared with other phthalonitrile derivatives, such as:

The uniqueness of this compound lies in its long dodecyl chain, which imparts specific hydrophobic properties and influences its behavior in various chemical reactions and applications.

Properties

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-dodecylbenzene-1,2-dicarbonitrile

InChI

InChI=1S/C20H28N2/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19(16-21)20(15-18)17-22/h13-15H,2-12H2,1H3

InChI Key

DTEFBFYHAVVRLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC(=C(C=C1)C#N)C#N

Origin of Product

United States

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